2-{2-[(Tert-butoxy)carbonyl]-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}aceticacid
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Overview
Description
2-{2-[(tert-butoxy)carbonyl]-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}acetic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its spiro[3.4]octane core, which is fused with an oxazolidinone ring and a tert-butoxycarbonyl (Boc) protecting group. The presence of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(tert-butoxy)carbonyl]-6-oxo-5-oxa-2,7-diazaspiro[34]octan-7-yl}acetic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and increased efficiency. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(tert-butoxy)carbonyl]-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide or potassium cyanide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-{2-[(tert-butoxy)carbonyl]-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}acetic acid has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of enzyme inhibitors or as a building block for bioactive molecules.
Mechanism of Action
The mechanism of action of 2-{2-[(tert-butoxy)carbonyl]-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}acetic acid depends on its specific application. In drug discovery, for example, the compound may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing its normal function. The molecular targets and pathways involved can vary widely depending on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-{6-[(tert-butoxy)carbonyl]-6-azaspiro[3.4]octan-7-yl}acetic acid: Similar spirocyclic structure but lacks the oxazolidinone ring.
2-(6-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid: Contains a piperazine ring instead of the oxazolidinone ring.
Uniqueness
The uniqueness of 2-{2-[(tert-butoxy)carbonyl]-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}acetic acid lies in its combination of the spirocyclic core with the oxazolidinone ring and Boc protecting group. This combination imparts specific chemical properties and reactivity that make it particularly valuable in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C12H18N2O6 |
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Molecular Weight |
286.28 g/mol |
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl]acetic acid |
InChI |
InChI=1S/C12H18N2O6/c1-11(2,3)19-10(18)14-6-12(7-14)5-13(4-8(15)16)9(17)20-12/h4-7H2,1-3H3,(H,15,16) |
InChI Key |
WTLZMUKGIVOXCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CN(C(=O)O2)CC(=O)O |
Origin of Product |
United States |
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